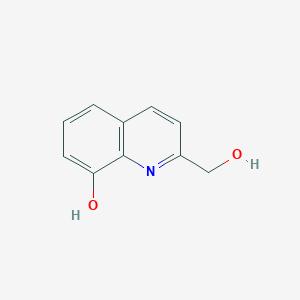

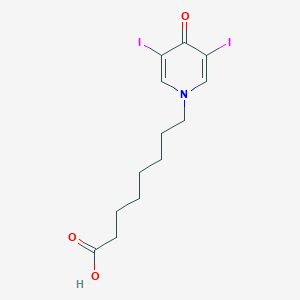

2-Hydroxy-5-acetamidobenzaldehyde

Overview

Description

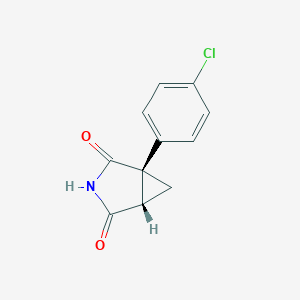

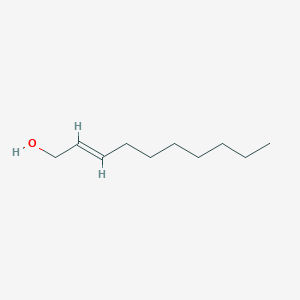

2-Hydroxy-5-acetamidobenzaldehyde (HABA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HABA is a yellow crystalline solid that is soluble in water and organic solvents. In

Scientific Research Applications

2-Hydroxy-5-acetamidobenzaldehyde has been extensively studied for its potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. 2-Hydroxy-5-acetamidobenzaldehyde is commonly used as a ligand for metal ions such as copper, iron, and nickel. This property has been utilized in the development of metal-based catalysts for various reactions such as oxidation, reduction, and cross-coupling reactions. 2-Hydroxy-5-acetamidobenzaldehyde has also been used as a fluorescent probe for metal ions, which has potential applications in biosensing and imaging.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde is not well understood, but it is thought to involve the coordination of the hydroxyl and carbonyl groups of 2-Hydroxy-5-acetamidobenzaldehyde with metal ions. This coordination can lead to the formation of stable metal complexes, which can facilitate various reactions.

Biochemical And Physiological Effects

2-Hydroxy-5-acetamidobenzaldehyde has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. These properties can be attributed to the ability of 2-Hydroxy-5-acetamidobenzaldehyde to chelate metal ions, which can prevent the generation of reactive oxygen species and reduce inflammation. 2-Hydroxy-5-acetamidobenzaldehyde has also been shown to exhibit antibacterial and antifungal properties, which can be attributed to the ability of 2-Hydroxy-5-acetamidobenzaldehyde to disrupt bacterial and fungal cell membranes.

Advantages And Limitations For Lab Experiments

2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that can be easily synthesized and modified. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. However, 2-Hydroxy-5-acetamidobenzaldehyde has some limitations for lab experiments, such as its low solubility in some solvents and its potential toxicity at high concentrations.

Future Directions

The potential applications of 2-Hydroxy-5-acetamidobenzaldehyde are vast, and there are many future directions for research in this field. Some of the future directions include the development of 2-Hydroxy-5-acetamidobenzaldehyde-based metal catalysts for specific reactions, the optimization of 2-Hydroxy-5-acetamidobenzaldehyde synthesis methods to improve yield and purity, and the exploration of 2-Hydroxy-5-acetamidobenzaldehyde's potential applications in drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde and its potential toxicity at high concentrations.

Conclusion:

In conclusion, 2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that has potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. Further research is needed to fully understand the mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde and its potential applications in drug delivery and imaging.

properties

CAS RN |

16358-44-4 |

|---|---|

Product Name |

2-Hydroxy-5-acetamidobenzaldehyde |

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

N-(3-formyl-4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12) |

InChI Key |

XWMLFCHJBNDGFN-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C=O |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C=O |

synonyms |

5-ACETAMIDOSALICYALDEHYDE |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.